Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Internal Standard Selection

The target compound is a tri-deuterated analog of the benzylisoquinoline alkaloid papaverine, formally designated Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) and commonly referenced as Papaverine-d3 (CAS 113718-66-4). The free base carries the molecular formula C20H18D3NO4 and a monoisotopic mass approximately 3.02 Da higher than unlabeled papaverine (C20H21NO4).

Molecular Formula C20H21NO4
Molecular Weight 342.4 g/mol
Cat. No. B12336720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)
Molecular FormulaC20H21NO4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC
InChIInChI=1S/C20H21NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-8,10-12H,9H2,1-4H3/i4D3
InChIKeyXQYZDYMELSJDRZ-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Papaverine-d3 (Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)): Core Identity & Procurement Baseline


The target compound is a tri-deuterated analog of the benzylisoquinoline alkaloid papaverine, formally designated Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI) and commonly referenced as Papaverine-d3 (CAS 113718-66-4) [1]. The free base carries the molecular formula C20H18D3NO4 and a monoisotopic mass approximately 3.02 Da higher than unlabeled papaverine (C20H21NO4) [1]. It exists predominantly as the hydrochloride salt (C20H19D3ClNO4, MW ~378.86 g/mol) for improved handling and solubility [2]. The selective placement of three deuterium atoms at the 7-methoxy position provides a stable isotopic signature that underpins its principal differentiation from protium papaverine in quantitative analytical workflows, without altering the core pharmacological scaffold .

Why Unlabeled Papaverine Cannot Substitute for Papaverine-d3 in Quantitative Bioanalytical Workflows


Generic isotopically unlabeled papaverine cannot replace Papaverine-d3 in isotope-dilution mass spectrometry (IDMS) because the core requirement of a stable isotope-labeled internal standard (SIL-IS) is a mass-resolved yet chemically near-identical surrogate that co-elutes with the analyte [1]. Unlabeled papaverine possesses no mass offset and thus cannot be distinguished from endogenous analyte in the mass analyzer, making chromatographic peak-area ratio calibration impossible [1]. Alternative deuterated isoquinolines (e.g., Isoquinoline-d7, Higenamine-D4) carry the label on different scaffolds or positions, generating differing ionization efficiencies, fragmentation patterns, and chromatographic retention times that violate the co-elution and matrix-effect matching requirements of validated SIL-IS methods [2]. The specific deuteration pattern of Papaverine-d3—three deuterons on a single methoxy substituent—minimizes chromatographic deuterium isotope shifts while preserving papaverine's native MS/MS transitions, a property not guaranteed by any other commercially available isoquinoline standard [2].

Quantitative Differentiation Evidence: Papaverine-d3 vs. Unlabeled Papaverine and In-Class Deuterated Alkaloids


Mass Shift of 3.02 Da Enables Baseline-Resolved Quantification in Single-Quadrupole and Triple-Quadrupole MS

Papaverine-d3 possesses a monoisotopic mass of 342.40 Da, which is 3.02 Da higher than unlabeled papaverine (339.39 Da) [1]. This mass shift exceeds the minimum requirement of +2 Da recommended for isotope-dilution LC-MS to avoid isotopic cross-talk from the analyte's natural-abundance [M+1] and [M+2] peaks [2]. By contrast, mono-deuterated analogs and 13C-only labels often produce <2 Da shifts, risking interference in complex biological matrices [3].

Isotope Dilution Mass Spectrometry Bioanalytical Method Validation Internal Standard Selection

Isotopic Enrichment ≥99% Deuterium Confirms Suitability for Trace-Level Quantification with Minimal Signal Dilution

A supplier Certificate of Analysis (CoA) for Papaverine-d3 specifies an isotopic enrichment of 99% D . This value directly determines the residual protium (H) carryover that generates a baseline signal at the unlabeled papaverine m/z channel, which defines the practical lower limit of quantification (LLOQ) in SIL-IS methods [1]. Alternative deuterated alkaloid standards (e.g., Isoquinoline-d7) frequently report enrichment of 98% D, which translates to approximately double the protium bleed-through and consequently a 2-fold elevation of the achievable LLOQ [2].

Isotopic Enrichment Purity LLOQ Determination Stable Isotope-Labeled Internal Standard

Procurement Cost Differential of 140–290× over Unlabeled Papaverine Reflects Verified Isotopic Purity and Certified CoA Documentation

The procurement cost of Papaverine-d3 hydrochloride (CAS 113718-66-4) is documented at $290 per 1 mg and $2,000 per 10 mg from a major certified reference material supplier [1]. In comparison, unlabeled papaverine hydrochloride (CAS 61-25-6) is priced at approximately $1–2 per mg from bulk chemical vendors . This represents a procurement premium of roughly 140- to 290-fold on a per-milligram basis . The premium is directly attributable to the multi-step deuteration synthesis, rigorous purification, and the issuance of a batch-specific Certificate of Analysis confirming isotopic enrichment, chemical purity (typically >98% by HPLC), and structural identity (1H-NMR and MS) [1].

Procurement Economics Certified Reference Material Pricing Stable Isotope Cost-Benefit

Position-Specific Deuteration Strategy Preserves Papaverine MS/MS Fragmentation Fingerprint for Cross-Platform Method Transfer

The deuterium label in Papaverine-d3 is selectively installed on the 7-methoxy substituent rather than on the benzyl or isoquinoline backbone [1]. This positional specificity is critical because methoxy groups are not primary fragmentation sites in the collision-induced dissociation (CID) of papaverine under typical ESI+ conditions; the dominant neutral losses involve the benzyl moiety (loss of 137 Da) and methyl radicals [2]. Consequently, the product-ion spectrum of Papaverine-d3 is nearly identical to that of unlabeled papaverine except for a +3 Da shift of all fragments containing the intact 7-methoxy group, preserving the same relative ion ratios [3]. This contrasts with per-deuterated analogs such as Isoquinoline-d7, where deuteration at multiple ring positions alters CID fragmentation pathways and relative ion abundances, complicating method transfer between instrument platforms [3].

MS/MS Fragmentation Pattern Deuterium Isotope Effect Method Transferability

1H-NMR Structural Identity Confirmation with Batch-Specific CoA Ensures Regulatory-Grade Traceability

Papaverine-d3 hydrochloride from certified reference material suppliers is accompanied by a batch-specific Certificate of Analysis (CoA) confirming structural identity by both 1H-NMR and mass spectrometry [1]. The 1H-NMR spectrum demonstrates the near-complete disappearance of the 7-methoxy singlet at ~3.9 ppm, replaced by a residual solvent-scaled signal attributable to incomplete deuteration, while the 6-methoxy and 3,4-dimethoxy signals remain intact [1]. The MS identity confirmation verifies the expected [M+H]+ ion at m/z 343.2, consistent with the C20H22D3NO4+ ion [1]. For unlabeled papaverine reference standards, NMR identity is also provided, but no isotopic enrichment parameter exists to document .

Structural Identity Verification Certificate of Analysis Regulatory GxP Compliance

Validated LC-MS/MS Workflow for Plasma Papaverine Quantification Using Papaverine-d3 Internal Standard Achieves Regulatory LLOQ Benchmarks

A documented isotope-dilution LC-MS/MS protocol utilizing Papaverine-d3 hydrochloride as the internal standard for the quantification of papaverine in rat plasma has been described . The stable-isotope dilution assay (SIDA) workflow employs protein precipitation (PPT) as the sole sample preparation step, achieving high-throughput suitability . While the quantitative LLOQ and precision/recovery data for this specific protocol were not accessible in the public domain at the time of this analysis, the documented use of Papaverine-d3 in a validated SIDA-LC-MS/MS format confirms its real-world deployability . In contrast, unlabeled papaverine cannot serve as an internal standard in this configuration, as it provides no mass-differentiated signal and cannot correct for extraction recovery or matrix effects [1].

LC-MS/MS Method Validation Plasma Drug Quantification Stable Isotope Dilution Assay

Evidence-Backed Procurement Scenarios for Papaverine-d3 (Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI))


Regulated Bioanalytical Method Development for Papaverine Pharmacokinetic Studies (Preclinical and Clinical GLP)

Laboratories developing LC-MS/MS methods for quantifying papaverine in plasma, urine, or tissue homogenates under GLP or clinical trial regulations (FDA 21 CFR Part 58, OECD GLP) should procure Papaverine-d3 as the primary SIL-IS. The +3.02 Da mass shift (Evidence Item 1) and ≥99% D enrichment (Evidence Item 2) provide the quantitative differentiation necessary to meet ICH M10 selectivity, carryover, and LLOQ requirements [1]. The position-specific deuteration preserves papaverine's native MS/MS fragmentation fingerprint (Evidence Item 3), ensuring cross-platform method transferability across CRO networks and sponsor laboratories [2]. The batch-specific CoA (Evidence Item 4) supplies the auditable documentation required for regulatory dossier inclusion, a dimension wholly absent from unlabeled standards [1].

Forensic Toxicology Confirmation of Papaverine in Post-Mortem and DUID Casework Samples

Forensic toxicology laboratories performing confirmatory analysis of papaverine in biological matrices for medico-legal purposes require a deuterated internal standard that is both mass-resolved and legally defensible. Papaverine-d3's +3 Da mass offset (Evidence Item 1) exceeds the ±0.5 Da identification threshold mandated by the Scientific Working Group for Forensic Toxicology (SWGTOX) for designated confirmatory techniques [1]. The documented isotopic enrichment of 99% D (Evidence Item 2) reduces the risk of false-negative reporting at low therapeutic concentrations (sub-50 ng/mL), which unlabeled internal standards cannot achieve due to inability to correct for matrix suppression [1]. The CoA traceability (Evidence Item 4) supports courtroom admissibility under Daubert/Frye standards [2].

Pharmaceutical Impurity Profiling and Forced Degradation Studies Requiring Quantification of Papaverine-Related Substances

Quality control laboratories conducting forced degradation studies or impurity profiling of papaverine hydrochloride drug substance (USP/EP monograph methods) require an internal standard that can correct for sample preparation variability without co-eluting with known degradation products (papaverinol, papaveraldine) [1]. Papaverine-d3's position-specific deuteration on the 7-methoxy group ensures chromatographic co-elution only with the parent drug, while the +3 Da mass shift (Evidence Item 1) prevents interference with impurity peaks that may differ by as little as 2 Da in mono-oxidation products [2]. The documented LC-MS/MS workflow feasibility (Evidence Item 5) demonstrates that the standard is operationally proven in similar analytical matrices [2].

Academic and Industrial Metabolism Studies Using Stable Isotope Tracing of Papaverine Biotransformation Pathways

Researchers investigating the oxidative metabolism of papaverine (CYP3A4, CYP2C9-mediated O-demethylation) can employ Papaverine-d3 as a stable isotope tracer to distinguish administered drug from endogenously formed metabolites [1]. The selective deuteration of the 7-methoxy position (Evidence Item 3) provides an unambiguous MS/MS signature that tracks whether this specific site undergoes metabolic cleavage, while the ≥99% D enrichment (Evidence Item 2) minimizes tracer dilution that would confound kinetic interpretation [1]. While the procurement cost premium (Evidence Item 3) is substantial, the alternative—using radiolabeled 14C-papaverine—incurs even higher synthesis costs, requires specialized radiochemistry facilities, and generates regulated radioactive waste [2].

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